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Compound of Interest

Compound Name: CBL0137

Cat. No.: B606513 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the routes of administration for the

investigational anti-cancer agent CBL0137 in preclinical research settings. The information

compiled herein is intended to guide researchers in designing and executing in vivo studies to

evaluate the efficacy and pharmacokinetics of this novel compound.

Introduction to CBL0137
CBL0137 is a small molecule belonging to the curaxin family of compounds. Its primary

mechanism of action involves the inhibition of the Facilitates Chromatin Transcription (FACT)

complex, a critical regulator of chromatin remodeling.[1][2] By targeting FACT, CBL0137 can

simultaneously activate the tumor suppressor p53 and inhibit the pro-survival NF-κB signaling

pathway, leading to apoptosis in cancer cells.[1][2][3] Preclinical studies have demonstrated its

potential in a variety of cancer models, including pancreatic cancer, neuroblastoma, leukemia,

and glioblastoma.[4][5][6][7]

Routes of Administration in Preclinical Models
Preclinical evaluation of CBL0137 has utilized several routes of administration to establish its

therapeutic potential. The choice of administration route often depends on the specific tumor
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model, the experimental objectives, and the formulation of the compound. The most commonly

reported routes are intravenous, oral, and intraperitoneal injection.

Summary of Administration Routes and Dosages
The following table summarizes the various routes of administration, dosages, and

experimental models reported in preclinical studies of CBL0137.
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Route of
Administr
ation

Animal
Model

Cancer
Type

Dosage
Dosing
Schedule

Vehicle/F
ormulatio
n

Referenc
e(s)

Intravenou

s (i.v.)
SCID Mice

Pancreatic

Cancer

(PDX)

50-90

mg/kg

Once per

week for 4

weeks

Not

specified
[4]

Athymic

Nude Mice

Pancreatic

Cancer

(Orthotopic

)

90 mg/kg

Once per

week for 4

weeks

Not

specified
[4]

Mice

Acute

Myeloid

Leukemia

50 mg/kg
Every two

days

Not

specified
[8]

Mice

Neuroblast

oma

(Xenograft)

60 mg/kg

Every four

days for 8

doses

50 mg/mL

Captisol
[5]

BALB/c or

SCID Mice

Colon

Carcinoma

50 mg/kg

or 90

mg/kg

Three

doses,

each

separated

by 4 days

or two

doses

separated

by 7 days

5%

dextrose
[9]

Mice

KMT2A-r

Acute

Lymphobla

stic

Leukemia

(PDX)

45 mg/kg

Twice a

week for

three

weeks

5%

dextrose
[6]
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Nude Mice

Neuroblast

oma

(Xenograft)

Not

specified

Not

specified

Not

specified
[10]

Nude Mice

Glioblasto

ma

(Orthotopic

)

70 mg/kg

Three

doses,

every 4

days

Not

specified
[7]

SCID Mice

Pediatric

Solid

Tumors

(Xenograft)

50 mg/kg
Weekly for

4 weeks

Not

specified
[11]

Oral (p.o.) Mice

Pancreatic

Cancer

(PDX)

Not

specified

Not

specified

Not

specified
[4]

Mice

MLL-

AF9;NRas

G12D

Acute

Myeloid

Leukemia

60 mg/kg

Twice a

week for

two weeks

Gavage [6]

TH-MYCN

Mice

Neuroblast

oma

Not

specified

Not

specified

Not

specified
[10]

Nude Mice

Glioblasto

ma

(Orthotopic

)

25 mg/kg
Daily for 8

days
Gavage [7]
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Mice

Colon,

Renal Cell

Carcinoma,

Melanoma,

Pancreatic

Cancer

(Xenograft

s)

30 mg/kg

5 days

on/2 days

off

Gavage [12]

Intraperiton

eal (i.p.)
Mice

In

combinatio

n with

Gemcitabin

e for

Pancreatic

Cancer

Gemcitabin

e: 40

mg/kg

Every 4th

day

Not

specified
[4]

Mice

In

combinatio

n with

Panobinost

at for

Neuroblast

oma

Panobinost

at: 5

mg/kg/day

For 7 days

5%

PEG400

and 5%

Tween80 in

saline

[5]

Mice

In

combinatio

n with

Panobinost

at for

Leukemia

Panobinost

at: 5 or 7.5

mg/kg

Five

days/week

for two or

three

weeks

5%

dextrose
[6]

Experimental Protocols
The following sections provide detailed methodologies for the key routes of administration of

CBL0137 in preclinical studies.

Intravenous (i.v.) Administration Protocol
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This protocol is a generalized procedure based on multiple preclinical studies.[4][5][9][11]

Materials:

CBL0137

Vehicle (e.g., 5% dextrose in water, 50 mg/mL Captisol)

Sterile syringes and needles (e.g., 27-30 gauge)

Animal restrainer

Warming lamp or pad (optional, for tail vein dilation)

Procedure:

Preparation of Dosing Solution:

Aseptically prepare the CBL0137 solution in the chosen vehicle at the desired

concentration. Ensure complete dissolution. For example, to achieve a 60 mg/kg dose in a

20g mouse with an injection volume of 100 µL, the concentration would be 12 mg/mL.

Animal Preparation:

Weigh the animal to determine the precise volume of the dosing solution to be

administered.

Place the animal in a suitable restrainer to immobilize it and expose the tail.

If necessary, warm the tail using a warming lamp or pad to dilate the lateral tail veins,

making them more visible and accessible for injection.

Injection:

Swab the tail with an appropriate antiseptic (e.g., 70% ethanol).

Using a sterile syringe with a fine-gauge needle, carefully insert the needle into one of the

lateral tail veins at a shallow angle.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4294371/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8380471/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8726059/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5587189/
https://www.benchchem.com/product/b606513?utm_src=pdf-body
https://www.benchchem.com/product/b606513?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Slowly inject the calculated volume of the CBL0137 solution.

Observe for any signs of extravasation (swelling at the injection site). If this occurs,

withdraw the needle and attempt the injection in a more proximal location on the same or

opposite vein.

Post-Injection Monitoring:

After successful injection, withdraw the needle and apply gentle pressure to the injection

site with a sterile gauze to prevent bleeding.

Return the animal to its cage and monitor for any immediate adverse reactions.

Oral Gavage (p.o.) Protocol
This protocol is a generalized procedure for oral administration of CBL0137.[6][7]

Materials:

CBL0137

Vehicle suitable for oral administration

Oral gavage needles (flexible or rigid, appropriate size for the animal)

Syringes

Procedure:

Preparation of Dosing Solution:

Prepare the CBL0137 suspension or solution in the chosen vehicle at the desired

concentration.

Animal Preparation:

Weigh the animal to calculate the correct volume for administration.

Gently but firmly restrain the animal to prevent movement.
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Gavage:

Attach the gavage needle to the syringe containing the dosing solution.

Carefully insert the gavage needle into the animal's mouth, passing it over the tongue and

down the esophagus into the stomach. Ensure the needle does not enter the trachea.

Slowly administer the calculated volume of the CBL0137 formulation.

Post-Administration Monitoring:

Gently remove the gavage needle.

Return the animal to its cage and monitor for any signs of distress, such as difficulty

breathing.

Signaling Pathways and Experimental Workflows
CBL0137 Mechanism of Action
CBL0137's anti-cancer activity stems from its ability to intercalate into DNA, which leads to the

trapping of the FACT complex.[2] This action triggers a cascade of downstream effects,

including the activation of p53 and the suppression of NF-κB and HSF-1 pathways.[1][4]

CBL0137 DNA Intercalation FACT Complex Trapping

p53 Activation

NF-κB Inhibition

HSF-1 Inhibition

Tumor Cell Apoptosis

Click to download full resolution via product page
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Caption: Simplified signaling pathway of CBL0137's anti-cancer activity.

General Preclinical Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of

CBL0137 in a xenograft mouse model.
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Experiment Setup

Treatment Phase

Efficacy Evaluation

Tumor Cell Inoculation
(e.g., subcutaneous, orthotopic)

Tumor Growth Monitoring

Randomization into
Treatment Groups

CBL0137 Administration
(i.v., p.o.)

Vehicle Control
Administration

Tumor Volume Measurement

Survival Monitoring

Tissue Collection for
Pharmacodynamic Analysis

Click to download full resolution via product page

Caption: Standard workflow for preclinical evaluation of CBL0137 in vivo.
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Conclusion
The preclinical development of CBL0137 has been supported by extensive in vivo studies

utilizing various routes of administration. Intravenous and oral routes have been successfully

employed to demonstrate the compound's anti-tumor efficacy in a range of cancer models. The

protocols and data presented in these application notes provide a valuable resource for

researchers aiming to further investigate the therapeutic potential of CBL0137. Careful

consideration of the tumor model, experimental goals, and compound formulation is crucial for

selecting the most appropriate administration route and dosing regimen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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